molecular formula C15H20FNO B5728649 N-[2-(4-fluorophenyl)ethyl]cyclohexanecarboxamide

N-[2-(4-fluorophenyl)ethyl]cyclohexanecarboxamide

Cat. No. B5728649
M. Wt: 249.32 g/mol
InChI Key: OLTHBOOVDZVJNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-fluorophenyl)ethyl]cyclohexanecarboxamide, also known as Rotigotine, is a chemical compound used in scientific research for its potential therapeutic effects on various neurological disorders.

Mechanism of Action

N-[2-(4-fluorophenyl)ethyl]cyclohexanecarboxamide binds to dopamine receptors in the brain, specifically D2, D3, and D4 receptors. This binding activates the receptors, leading to increased dopamine release and subsequent activation of downstream signaling pathways. The activation of dopamine receptors in the brain leads to improved motor control, decreased symptoms of Parkinson's disease, and improved mood in patients with depression.
Biochemical and Physiological Effects:
N-[2-(4-fluorophenyl)ethyl]cyclohexanecarboxamide has been shown to increase dopamine release in the brain, leading to improved motor control and decreased symptoms of Parkinson's disease. It has also been shown to improve mood in patients with depression by increasing dopamine levels in the brain. Additionally, it has been shown to improve sleep quality in patients with restless legs syndrome.

Advantages and Limitations for Lab Experiments

N-[2-(4-fluorophenyl)ethyl]cyclohexanecarboxamide is a potent dopamine receptor agonist, making it a valuable tool for studying the role of dopamine in various neurological disorders. However, its use in lab experiments is limited by its potential side effects, such as nausea, vomiting, and dizziness. Additionally, its high potency makes it difficult to determine the appropriate dosage for lab experiments.

Future Directions

Future research on N-[2-(4-fluorophenyl)ethyl]cyclohexanecarboxamide could focus on its potential therapeutic effects on other neurological disorders, such as schizophrenia and addiction. Additionally, research could focus on developing new derivatives of N-[2-(4-fluorophenyl)ethyl]cyclohexanecarboxamide with improved potency and decreased side effects. Finally, further studies could investigate the long-term effects of N-[2-(4-fluorophenyl)ethyl]cyclohexanecarboxamide on dopamine receptor function and brain physiology.

Synthesis Methods

The synthesis of N-[2-(4-fluorophenyl)ethyl]cyclohexanecarboxamide involves the reaction of 4-fluorophenethylamine with cyclohexanecarboxylic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The resulting product is then purified through column chromatography or recrystallization to obtain pure N-[2-(4-fluorophenyl)ethyl]cyclohexanecarboxamide.

Scientific Research Applications

N-[2-(4-fluorophenyl)ethyl]cyclohexanecarboxamide has been extensively studied for its potential therapeutic effects on various neurological disorders such as Parkinson's disease, restless legs syndrome, and depression. It acts as a dopamine receptor agonist, which means it activates dopamine receptors in the brain, leading to increased dopamine levels. Dopamine is a neurotransmitter that plays a crucial role in motor control, motivation, and reward.

properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO/c16-14-8-6-12(7-9-14)10-11-17-15(18)13-4-2-1-3-5-13/h6-9,13H,1-5,10-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLTHBOOVDZVJNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-fluorophenyl)ethyl]cyclohexanecarboxamide

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